molecular formula C20H28O2 B1672136 (4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid CAS No. 22338-67-6

(4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid

Cat. No.: B1672136
CAS No.: 22338-67-6
M. Wt: 300.4 g/mol
InChI Key: RJIPNPHMQGDUBW-RFGKEDTNSA-N
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Description

. This compound is part of the kaurane family of diterpenes, which are known for their diverse biological activities and complex molecular structures.

Biochemical Analysis

Biochemical Properties

Kaura-9(11),16-dien-18-oic acid plays a significant role in biochemical reactions, particularly in the context of plant metabolism. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, Kaura-9(11),16-dien-18-oic acid has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. These interactions can lead to the formation of hydroxylated derivatives, which may have different biological activities compared to the parent compound .

Cellular Effects

Kaura-9(11),16-dien-18-oic acid exerts various effects on different types of cells and cellular processes. In plant cells, this compound can influence cell growth and differentiation by modulating the activity of key signaling pathways. For example, Kaura-9(11),16-dien-18-oic acid has been shown to affect the expression of genes involved in cell division and differentiation, leading to changes in cell morphology and function .

In animal cells, Kaura-9(11),16-dien-18-oic acid can impact cell signaling pathways, gene expression, and cellular metabolism. This compound has been reported to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. These effects are mediated through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, which play crucial roles in cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of action of Kaura-9(11),16-dien-18-oic acid involves several key processes. At the molecular level, this compound can bind to specific receptors and enzymes, modulating their activity and function. For instance, Kaura-9(11),16-dien-18-oic acid has been shown to inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways .

Additionally, Kaura-9(11),16-dien-18-oic acid can influence gene expression by interacting with transcription factors and other regulatory proteins. This can result in changes in the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis. The binding interactions and enzyme inhibition or activation by Kaura-9(11),16-dien-18-oic acid are crucial for its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Kaura-9(11),16-dien-18-oic acid can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Over time, the degradation products of Kaura-9(11),16-dien-18-oic acid may exhibit different biological activities compared to the parent compound.

Preparation Methods

Comparison with Similar Compounds

(4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid is unique among kaurane diterpenes due to its specific structure and biological activities. Similar compounds include:

Properties

IUPAC Name

(4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h6,14-15H,1,4-5,7-12H2,2-3H3,(H,21,22)/t14?,15-,18+,19+,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIPNPHMQGDUBW-MZWQVCBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10944986
Record name Kaura-9(11),16-dien-18-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22338-67-6
Record name Grandiflorenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022338676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kaura-9(11),16-dien-18-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid
Reactant of Route 2
(4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid
Reactant of Route 3
(4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid
Reactant of Route 6
(4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid
Customer
Q & A

Q1: What are the sources and potential applications of Kaura-9(11),16-dien-18-oic acid?

A1: Kaura-9(11),16-dien-18-oic acid, also known as Grandiflorenic acid, has been identified in the extractives of various plant materials. One study analyzed the pyrolytic behavior of bagasse multifunctional materials and found Kaura-9(11),16-dien-18-oic acid as one of the main constituents []. Another study identified it as an active ingredient in Aspilia latissima, a plant used in traditional medicine []. This suggests potential applications in biomaterial development and medicine. Additionally, the compound was found in the autumn leaves of Santalum album alongside other potentially valuable compounds, hinting at possible uses in cosmetics or as a bioenergy source [].

Q2: Is there any research on the antimicrobial properties of Kaura-9(11),16-dien-18-oic acid?

A2: Yes, research suggests that Kaura-9(11),16-dien-18-oic acid exhibits antimicrobial activity. A study investigating Aspilia latissima found that the plant exhibited activity against a range of microorganisms including Staphylococcus aureus, Candida albicans, and Escherichia coli []. Specifically, the chloroform fraction of the plant's roots, which contained Kaura-9(11),16-dien-18-oic acid, showed potent activity against S. aureus []. This highlights its potential for development into novel antimicrobial agents.

Q3: What is known about the structural characteristics of Kaura-9(11),16-dien-18-oic acid?

A3: Kaura-9(11),16-dien-18-oic acid (C20H28O2) crystallizes in the P21 space group with specific lattice parameters []. The crystal structure reveals two independent molecules per unit cell forming a dimer through strong hydrogen bonding involving the carboxylic acid groups []. This dimer formation, with an overall anti-conformation, contributes to the compound's solid-state packing and could influence its physicochemical properties.

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